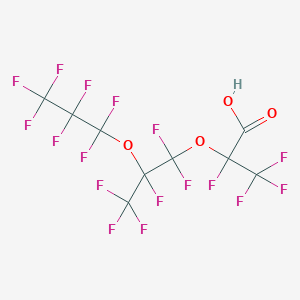

Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid

Katalognummer B079209

Molekulargewicht: 496.07 g/mol

InChI-Schlüssel: OIVQVBDAMYDDEM-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US04292449

Procedure details

A suspension of 58.1 g (1.0 mol) of flame-dried KF in 1400 ml of dry diglyme was stirred at 25° while 333 g (0.67 mol) of hexafluoropropene oxide trimer was added rapidly. The two-phase system was stirred at 25° for 2 hr, during which time about half of the fluorocarbon layer slowly dissolved. The mixture was stirred at 5°-10° while 230 g (1.0 mol) of 1 was added. The mixture was stirred at 5°-10° for 2.5 hr, then overnight at 25°, and poured into 2 l. of H2O. The aqueous layer was extracted with 100 ml of CFCl2Cl, and the combined organic layers washed with 2 l. of H2O, extracted with 100 ml of conc. H2SO4, clarified with CaSO4, filtered and distilled. Hydrolysis and bubbling were apparent in the water washed. Distillation afforded major fractions of 2 and 3, bp 55°-71° (20 mm) and 140 g of crude CF3CF2CF2OCF(CF3)CF2OCF(CF3)CO2H, bp mainly 101°-104° (20 mm). Redistillation of combined fractions of 2 and 3 gave 80 g of impure 3, bp 81°-86° (80 mm) and 33.0 g (8%) of 2, bp 94°-95° (80 mm).

[Compound]

Name

1

Quantity

230 g

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[F-].[K+].[C:3](F)([C:5]([F:31])([O:10][C:11]([F:30])([F:29])[C:12]([F:28])([O:17][C:18]([F:27])([F:26])[C:19]([F:25])([F:24])[C:20]([F:23])([F:22])[F:21])[C:13]([F:16])([F:15])[F:14])[C:6]([F:9])([F:8])[F:7])=[O:4].F[C].[OH2:35]>COCCOCCOC>[C:20]([C:19]([C:18]([O:17][C:12]([C:11]([O:10][C:5]([C:3]([OH:4])=[O:35])([C:6]([F:7])([F:8])[F:9])[F:31])([F:30])[F:29])([C:13]([F:14])([F:16])[F:15])[F:28])([F:26])[F:27])([F:25])[F:24])([F:22])([F:23])[F:21] |f:0.1|

|

Inputs

Step One

Step Two

|

Name

|

|

|

Quantity

|

333 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)F

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

F[C]

|

Step Four

[Compound]

|

Name

|

1

|

|

Quantity

|

230 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred at 5°-10° for 2.5 hr

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added rapidly

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

slowly dissolved

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

overnight at 25°, and poured into 2 l

|

|

Duration

|

8 (± 8) h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous layer was extracted with 100 ml of CFCl2Cl

|

WASH

|

Type

|

WASH

|

|

Details

|

the combined organic layers washed with 2 l

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

of H2O, extracted with 100 ml of conc. H2SO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Hydrolysis

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

bubbling

|

WASH

|

Type

|

WASH

|

|

Details

|

washed

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Distillation

|

Outcomes

Product

Details

Reaction Time |

2.5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(F)(F)(F)C(F)(F)C(F)(F)OC(F)(C(F)(F)F)C(F)(F)OC(F)(C(F)(F)F)C(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 140 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |